molecular formula C7H12N2O B1459401 (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1256561-12-2

(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No. B1459401
CAS RN: 1256561-12-2
M. Wt: 140.18 g/mol
InChI Key: PKOTYZJEPQTFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1256561-12-2 . It has a molecular weight of 140.19 . The compound is liquid in its physical form . The IUPAC name for this compound is “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” and its InChI Code is 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” can be represented by the InChI Code: 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a liquid . Unfortunately, there is no further information available on the physical and chemical properties of this compound.

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, including compounds similar to (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol, have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial because it can protect against oxidative stress-related diseases, such as cancer and cardiovascular diseases .

Anticancer Potential

Research has indicated that certain pyrazole compounds exhibit anticancer activities . They have been shown to be cytotoxic to various human cell lines, including colorectal carcinoma cells. The mechanism of action often involves the induction of apoptosis, which is a programmed cell death process, crucial for eliminating cancer cells .

Drug Development

The pyrazole ring is a common motif in many pharmaceuticals. Compounds with this structure have been used in the development of drugs for treating different types of cancer. The versatility of the pyrazole ring allows for the creation of compounds with a wide range of therapeutic and pharmacological properties .

Antileishmanial and Antimalarial Applications

Pyrazole derivatives have also been evaluated for their antileishmanial and antimalarial effects. These diseases are caused by parasitic infections, and new treatments are constantly being sought. Molecular simulation studies have shown that some pyrazole compounds have a good binding affinity to the active sites of enzymes associated with these parasites .

Enzyme Inhibition

Some pyrazole molecules have been found to inhibit specific enzymes effectively. For instance, they can act as inhibitors for the soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipid epoxides. Inhibition of sEH has therapeutic potential in the treatment of hypertension and inflammatory diseases .

Synthesis of Heterocyclic Compounds

The pyrazole ring is a key component in synthesizing various heterocyclic compounds. These compounds are significant in medicinal chemistry due to their diverse biological activities. The synthesis often involves green chemistry approaches, which are environmentally friendly and sustainable .

Safety and Hazards

The compound has been classified as having Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 hazard classifications . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .

properties

IUPAC Name

(4-ethyl-1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOTYZJEPQTFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 2
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 3
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 4
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 5
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.